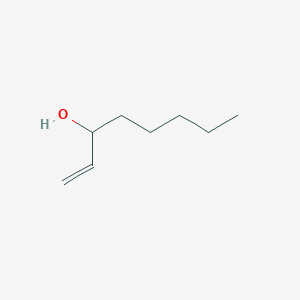

1-Octen-3-Ol

Description

Properties

IUPAC Name |

oct-1-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-3-5-6-7-8(9)4-2/h4,8-9H,2-3,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMOENVRRABVKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3035214 | |

| Record name | 1-Octen-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3035214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Colourless oily liquid; powerful sweet earthy odour with strong herbaceous note reminiscent of lavender-lavadin, rose and hay | |

| Record name | (R)-1-Octen-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-Octen-3-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1084/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

84.00 to 85.00 °C. @ 25.00 mm Hg | |

| Record name | (R)-1-Octen-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | 1-Octen-3-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1084/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.835-0.845 | |

| Record name | 1-Octen-3-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1084/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3391-86-4 | |

| Record name | 1-Octen-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3391-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octen-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003391864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-OCTEN-3-OL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octen-3-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octen-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3035214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oct-1-ene-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-OCTEN-3-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WXB511GE38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

175 °C | |

| Record name | (R)-1-Octen-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The quintessential aroma of fungi: A technical guide to the discovery and isolation of 1-octen-3-ol from mushrooms

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-octen-3-ol, often referred to as "mushroom alcohol," is a volatile organic compound that is the principal contributor to the characteristic earthy and fungal aroma of most mushroom species.[1][2][3] First isolated from the matsutake mushroom (Tricholoma matsutake), this secondary alcohol is a key flavor component in many culinary dishes and is also utilized in the flavor and fragrance industry.[4][5] Beyond its sensory properties, 1-octen-3-ol is involved in complex ecological interactions, acting as a signaling molecule. This guide provides an in-depth overview of the discovery, biosynthesis, and methodologies for the isolation and quantification of 1-octen-3-ol from mushrooms, tailored for a scientific audience.

Discovery and Significance

The initial isolation of 1-octen-3-ol is credited to Japanese chemists in the 1930s from the highly prized matsutake mushroom. This discovery paved the way for further research into the volatile compounds responsible for the distinct aromas of various fungi. It was later determined that the (R)-(-)-enantiomer of 1-octen-3-ol is the predominant form found in mushrooms and is responsible for the typical mushroom-like smell, while the (S)-(+)-enantiomer has a more moldy, grassy scent. The high optical purity of (R)-(-)-1-octen-3-ol in mushrooms, often exceeding 98% in species like Agaricus bisporus, suggests a highly specific enzymatic production pathway.[6]

The significance of 1-octen-3-ol extends beyond flavor chemistry. It has been shown to act as an attractant for insects, including mosquitoes, and may play a role in fungal spore dispersal and other ecological interactions. Its presence is not limited to fungi, as it has been identified in a variety of plants and even in human breath and sweat.

Biosynthesis of 1-octen-3-ol

The production of 1-octen-3-ol in mushrooms is a direct result of the enzymatic breakdown of linoleic acid, a common fatty acid in fungi. This process is typically initiated by tissue damage, which brings the substrate and enzymes into contact. The biosynthetic pathway involves two key enzymes: lipoxygenase (LOX) and hydroperoxide lyase (HPL).

First, lipoxygenase catalyzes the oxidation of linoleic acid to form a hydroperoxide intermediate. In the case of 1-octen-3-ol synthesis, this is typically 10-hydroperoxy-8,12-octadecadienoic acid (10-HPODE). Subsequently, hydroperoxide lyase cleaves this intermediate to yield 1-octen-3-ol and 10-oxo-decanoic acid.[7]

dot

Upstream Signaling Pathway

The biosynthesis of 1-octen-3-ol is triggered by cellular damage, which initiates a signaling cascade involving oxylipins. Oxylipins are a class of signaling molecules derived from the oxygenation of polyunsaturated fatty acids. In fungi, tissue disruption leads to the release of fatty acids from membranes, making them available to oxygenase enzymes like LOX. This process is part of a broader stress response and chemical defense mechanism in fungi.

dot

Experimental Protocols for Isolation and Analysis

Several methods are employed for the extraction and analysis of volatile compounds like 1-octen-3-ol from mushrooms. The choice of method depends on the research objectives, available equipment, and the desired level of quantification.

Steam Distillation (Likens-Nickerson Apparatus)

Steam distillation is a classic technique for isolating volatile compounds from a solid or liquid matrix. The Likens-Nickerson apparatus is a specialized setup for simultaneous steam distillation and solvent extraction, which is particularly effective for concentrating volatile analytes.

Protocol:

-

Sample Preparation: Fresh mushrooms are homogenized or finely chopped. A known weight of the homogenized sample (e.g., 100 g) is placed in the sample flask of the Likens-Nickerson apparatus.

-

Apparatus Setup: The apparatus is assembled according to the manufacturer's instructions. The sample flask is filled with a specific volume of distilled water. The solvent flask is filled with a low-boiling point, immiscible organic solvent such as a pentane-diethyl ether mixture.[1][8]

-

Distillation and Extraction: Both flasks are heated. Steam passes from the water flask through the sample, carrying the volatile compounds. The vapor mixture then condenses and flows into the solvent trap, where the volatile compounds are extracted into the organic solvent. The process is typically run for 2-3 hours.

-

Concentration: After extraction, the organic solvent containing the volatiles is collected and carefully concentrated using a rotary evaporator or a gentle stream of nitrogen.

-

Analysis: The concentrated extract is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification of 1-octen-3-ol.

Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS

HS-SPME is a solvent-free, sensitive, and relatively fast method for extracting volatile and semi-volatile compounds from the headspace above a sample.[9]

Protocol:

-

Sample Preparation: A small, precise amount of finely chopped or powdered mushroom sample (e.g., 1-5 g) is placed in a headspace vial.[10] An internal standard can be added for quantification.

-

Extraction: The vial is sealed and heated to a specific temperature (e.g., 40-60°C) for a set time to allow the volatile compounds to equilibrate in the headspace.[10] An SPME fiber coated with a suitable stationary phase (e.g., DVB/CAR/PDMS) is then exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.[7][10]

-

Desorption and Analysis: The SPME fiber is withdrawn and immediately inserted into the hot injection port of a GC-MS system. The adsorbed volatiles are thermally desorbed from the fiber onto the GC column for separation and subsequent detection by the mass spectrometer.

-

Quantification: The concentration of 1-octen-3-ol is determined by comparing its peak area to that of a known concentration of an internal or external standard.

dot

Quantitative Data

The concentration of 1-octen-3-ol can vary significantly among different mushroom species, and can also be influenced by factors such as the stage of development and storage conditions. The following table summarizes the reported concentrations of 1-octen-3-ol in several mushroom species.

| Mushroom Species | Common Name | 1-Octen-3-ol Concentration (mg/100g fresh weight) | Reference |

| Agaricus bisporus | Button Mushroom | 0.69 - 1.25 | [9] |

| Tricholoma matsutake | Matsutake | 0.2 - 18.6 | [4] |

| Lentinus edodes | Shiitake | Decreases with maturity | [1][8] |

| Pleurotus ostreatus | Oyster Mushroom | Varies with substrate | [11] |

| Cordyceps militaris | Cordyceps | 0.059 | [12] |

| Hypsizygus tessellatus | Beech Mushroom | 62.4% of total C8 volatiles | [9] |

Conclusion

1-octen-3-ol is a pivotal molecule in the study of fungal biology and flavor chemistry. Its discovery and the elucidation of its biosynthetic pathway have provided valuable insights into the metabolic processes of mushrooms. The analytical techniques detailed in this guide, such as steam distillation and HS-SPME-GC-MS, are essential tools for researchers investigating the volatile profiles of fungi. The quantitative data presented highlights the diversity of 1-octen-3-ol concentrations across different species, underscoring the importance of continued research in this area for applications in food science, ecology, and potentially, drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Disentangling the Tissue-Specific Variations of Volatile Flavor Profiles of the Lentinula edodes Fruiting Body - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and analysis of 1-octen-3-ol, the main flavour component of mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tricholoma matsutake 1-Ocen-3-ol and methyl cinnamate repel mycophagous Proisotoma minuta (Collembola: Insecta) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of the Volatile Flavor Compounds Produced during the Growth Stages of the Shiitake Mushrooms (Lentinus edodes) -Preventive Nutrition and Food Science | Korea Science [koreascience.kr]

- 9. researchgate.net [researchgate.net]

- 10. Headspace-Solid-Phase Microextraction-Gas Chromatography as Analytical Methodology for the Determination of Volatiles in Wild Mushrooms and Evaluation of Modifications Occurring during Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

The Enzymatic Cascade: A Technical Guide to the Biosynthesis of 1-Octen-3-ol from Linoleic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of 1-octen-3-ol, the "mushroom alcohol," from the polyunsaturated fatty acid, linoleic acid. This pathway is of significant interest in the fields of food science, biotechnology, and pharmacology due to the potent aroma of 1-octen-3-ol and its potential as a signaling molecule. This document details the core enzymatic reactions, presents quantitative data for process optimization, outlines key experimental protocols, and provides visual representations of the pathway and experimental workflows.

The Core Biosynthetic Pathway

The conversion of linoleic acid to 1-octen-3-ol is predominantly a two-step enzymatic process, primarily characterized in fungi, most notably in mushrooms of the Agaricus bisporus species.[1][2][3][4] The pathway involves the sequential action of two key enzymes: lipoxygenase (LOX) and hydroperoxide lyase (HPL).

First, lipoxygenase catalyzes the dioxygenation of linoleic acid to form a hydroperoxide intermediate. In the context of 1-octen-3-ol synthesis, the key intermediate is 10-hydroperoxy-8(E),12(Z)-octadecadienoic acid (10-HPODE).[1][2][5] Subsequently, hydroperoxide lyase cleaves this unstable intermediate to yield the C8 volatile compound, 1-octen-3-ol, and a C10 oxo-acid, 10-oxo-decanoic acid.[1][2][5]

While this pathway is the most recognized, it's worth noting that other isomers of hydroperoxides, such as 13-hydroperoxy-linoleic acid (13-HPOD), can also be formed from linoleic acid by lipoxygenases.[6] However, in the context of 1-octen-3-ol production in many fungal systems, the cleavage of 10-HPODE is the primary route.[6]

Quantitative Data for the Biosynthetic Pathway

The efficiency of 1-octen-3-ol production is influenced by several factors, including substrate concentration, pH, and temperature. The kinetic properties of the enzymes involved are also crucial for optimizing yield.

| Parameter | Organism/Enzyme Source | Value | Reference |

| Optimal pH | Agaricus bisporus homogenate | 7.2 | [1][3] |

| Agaricus bisporus homogenate | 6.0 - 7.0 | [3] | |

| Recombinant T. matsutake enzymes in yeast | Not specified | ||

| Optimal Temperature | Agaricus bisporus homogenate | 35 °C | [1][3] |

| Recombinant T. matsutake enzymes in yeast | 30 °C | ||

| Optimal Linoleic Acid Concentration | Agaricus bisporus homogenate | 1.5 mM | [4] |

| Recombinant T. matsutake enzymes in yeast | 3 mM | ||

| Km (Linoleic Acid) | Agaricus bisporus homogenate (coupled reaction) | 0.3 x 10⁻³ M | [4] |

| Vmax (1-octen-3-ol formation) | Agaricus bisporus homogenate (coupled reaction) | 6 µg/mL/min | [4] |

Table 1: Optimal Reaction Conditions and Kinetic Parameters for 1-Octen-3-ol Biosynthesis.

Experimental Protocols

Lipoxygenase (LOX) Activity Assay (Spectrophotometric Method)

This protocol is adapted from the method described by Axelrod et al. (1981) and measures the formation of conjugated dienes, which absorb light at 234 nm.[2]

Materials:

-

Linoleic acid

-

Tween 20

-

Sodium hydroxide (B78521) (NaOH), 0.5 M

-

Sodium phosphate (B84403) buffer (50 mM, pH 6.0)

-

Enzyme extract

-

Spectrophotometer

Procedure:

-

Preparation of 10 mM Sodium Linoleate (B1235992) Stock Solution:

-

In a light-protected flask, mix 10 mL of boiled, distilled water, 78 µL of linoleic acid, and 90 µL of Tween 20.

-

Gently mix to avoid bubble formation.

-

Add 0.5 M NaOH dropwise until the solution clarifies.

-

Bring the final volume to 25 mL with distilled water in a volumetric flask.

-

Store in aliquots at -20°C.[2]

-

-

Assay Mixture:

-

In a microtube, prepare a blank containing 1002 µL of phosphate buffer and 10 µL of the sodium linoleate stock solution.

-

For the test sample, mix 1000 µL of phosphate buffer, 10 µL of the sodium linoleate stock solution, and 2 µL of the enzyme extract.

-

-

Measurement:

-

Zero the spectrophotometer at 234 nm using the blank.

-

Initiate the reaction by adding the enzyme extract to the test mixture.

-

Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 2 minutes).

-

Enzyme activity is calculated based on the rate of change in absorbance, using the molar extinction coefficient of the hydroperoxide product.

-

Hydroperoxide Lyase (HPL) Activity Assay (Spectrophotometric Method)

This protocol measures the decrease in absorbance at 234 nm due to the cleavage of the hydroperoxide substrate.

Materials:

-

Fatty acid hydroperoxide substrate (e.g., 10-HPODE)

-

Sodium phosphate buffer (e.g., 50 mM, pH 7.5)

-

Enzyme extract

-

Spectrophotometer

Procedure:

-

Reaction Mixture:

-

Prepare a reaction mixture in a cuvette containing the sodium phosphate buffer and the enzyme extract.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the hydroperoxide substrate.

-

Immediately monitor the decrease in absorbance at 234 nm over time.

-

One unit of HPL activity can be defined as the amount of enzyme that converts 1 µmol of substrate per minute.

-

GC-MS Analysis of 1-Octen-3-ol

This protocol outlines a general procedure for the identification and quantification of 1-octen-3-ol from a biological sample.

1. Sample Preparation (Liquid-Liquid Extraction):

-

To a liquid sample (e.g., culture medium, enzyme reaction mixture), add a suitable organic solvent (e.g., diethyl ether, hexane).

-

Vortex thoroughly to extract the volatile compounds into the organic phase.

-

Separate the organic layer.

-

Optionally, concentrate the extract under a gentle stream of nitrogen.

-

Transfer the final extract to a GC vial.

2. GC-MS Parameters (Example):

-

Gas Chromatograph (GC):

-

Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 40-50°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250-280°C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Impact (EI).

-

Scan Range: A suitable mass range to detect 1-octen-3-ol and its fragments (e.g., 30-300 amu).

-

3. Data Analysis:

-

Identify 1-octen-3-ol by comparing its retention time and mass spectrum to that of an authentic standard.

-

Quantify the amount of 1-octen-3-ol by creating a calibration curve with known concentrations of the standard.

Conclusion

The biosynthesis of 1-octen-3-ol from linoleic acid is a well-defined enzymatic pathway with significant implications for various scientific and industrial applications. Understanding the roles of lipoxygenase and hydroperoxide lyase, along with the optimal conditions for their activity, is paramount for harnessing this pathway for the production of this valuable aroma compound. The experimental protocols provided in this guide offer a starting point for researchers to investigate and optimize this biosynthetic route in their own systems. Further research into the specific isozymes of LOX and HPL from different organisms will undoubtedly reveal more nuances of this fascinating pathway and open up new avenues for its application.

References

The Ubiquitous Volatile: A Technical Guide to 1-Octen-3-ol in Fungi and Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Octen-3-ol, a volatile organic compound (VOC) commonly known as "mushroom alcohol," is a significant natural product found across biological kingdoms, notably in fungi and plants.[1][2] Its characteristic earthy, mushroom-like aroma contributes to the flavor and fragrance profiles of numerous foods and natural products. Beyond its sensory attributes, 1-octen-3-ol plays crucial roles in chemical ecology, acting as a signaling molecule in plant defense, a quorum-sensing molecule, and an insect attractant.[3][4] This technical guide provides an in-depth exploration of the natural occurrence of 1-octen-3-ol, its biosynthetic pathways in fungi and plants, and its role in biological signaling. Detailed experimental protocols for its analysis and quantitative data are presented to support further research and development in related fields.

Natural Occurrence and Biosynthesis

1-Octen-3-ol is biosynthesized from the oxidative breakdown of linoleic acid, an abundant polyunsaturated fatty acid. The enzymatic cascade leading to its formation varies between fungi and plants, resulting in stereospecific isomers with distinct biological activities. The (R)-(-)-1-octen-3-ol enantiomer is predominantly responsible for the characteristic mushroom aroma, while the (S)-(+)-enantiomer often possesses a moldy or grassy scent.

In Fungi

Fungi, particularly Basidiomycetes, are prolific producers of 1-octen-3-ol. The biosynthetic pathway in fungi like the button mushroom (Agaricus bisporus) has been extensively studied. It primarily involves the sequential action of two key enzymes: a lipoxygenase (LOX) or a dioxygenase (DOX), and a hydroperoxide lyase (HPL).[5][6]

The process begins with the oxygenation of linoleic acid by a fatty acid dioxygenase to form a hydroperoxide intermediate. In A. bisporus, this has been identified as 10-hydroperoxy-8(E),12(Z)-octadecadienoic acid (10-HPODE).[5] Subsequently, a hydroperoxide lyase cleaves this intermediate to yield 1-octen-3-ol and 10-oxodecanoic acid.[5]

In Plants

While more commonly associated with fungi, 1-octen-3-ol is also produced by a variety of plants, including lemon balm and soybean.[1][2] In plants, 1-octen-3-ol can be released upon tissue damage.[2] For instance, in soybean leaves, 1-octen-3-ol exists in a non-volatile glycosidically bound form, 1-octen-3-yl β-primeveroside.[2] Mechanical wounding triggers the rapid enzymatic hydrolysis of this precursor, leading to the release of the volatile alcohol.[2] This mechanism allows for a swift response to herbivory or pathogen attack.

Treatment of soybean leaves with methyl jasmonate, a key plant defense signaling molecule, has been shown to increase the levels of 1-octen-3-yl β-primeveroside, further suggesting its role in plant defense.[2]

Quantitative Data on 1-Octen-3-ol Occurrence

The concentration of 1-octen-3-ol can vary significantly among different species and even between different tissues of the same organism. The following tables summarize reported quantitative data for various fungal and plant species.

Table 1: Quantitative Data of 1-Octen-3-ol in Various Fungal Species

| Fungal Species | Concentration | Reference(s) |

| Agaricus bisporus (Button Mushroom) | 2.7 ± 0.4 mg/g (predicted yield from linoleic acid) | [7] |

| Agaricus bisporus | 748 mg/kg of mushroom (in a bioreactor) | [7] |

| Cordyceps militaris (untreated) | 59.33 µ g/100g | [8] |

| Lentinus edodes (Shiitake) | 74.57 ± 1.48 µg/L (in Maillard peptides with exogenous linoleic acid) | [9] |

| Aspergillus oryzae | ~82 ppm/day (headspace volatilome) | |

| Various Edible Mushrooms | High optical purity of (R)-(-)-1-octen-3-ol, with A. bisporus having >98.5% | [10] |

Table 2: Quantitative Data of 1-Octen-3-ol in Various Plant Species

| Plant Species | Concentration/Observation | Reference(s) |

| Glycine max (Soybean) | Below detection limit in intact leaves; rapidly released from its primeveroside upon wounding. | [2] |

| Foeniculum vulgare (Fennel) | Present in volatile oil from fruits. | [11] |

| Melittis melissophyllum | 43.6-54.2% of essential oil upon hydrodistillation. | |

| Pinot noir (grapes) | Detected in must, with concentrations influenced by fungal contamination. | [12] |

| Camellia sinensis (Tea) | Reported as a volatile component. | [4] |

Role in Plant Defense Signaling

1-Octen-3-ol acts as a potent signaling molecule in plants, inducing defense responses against pathogens and herbivores. In the model plant Arabidopsis thaliana, exposure to 1-octen-3-ol activates the expression of defense-related genes that are also induced by wounding and the plant hormones jasmonic acid (JA) and ethylene (B1197577) (ET).[13] This suggests that plants can perceive this fungal volatile and trigger a defensive state.

The signaling cascade initiated by 1-octen-3-ol appears to converge with the well-established JA and ET signaling pathways, which are central to plant immunity.

Jasmonic Acid and Ethylene Signaling Pathways

The perception of 1-octen-3-ol leads to the activation of downstream components of the JA and ET signaling pathways. This crosstalk is crucial for fine-tuning the plant's defense response.

Experimental Protocols

Accurate quantification and identification of 1-octen-3-ol are critical for understanding its biological roles. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a widely used and effective technique for analyzing volatile compounds like 1-octen-3-ol from complex matrices.

Analysis of 1-Octen-3-ol in Fungal Cultures using HS-SPME-GC-MS

This protocol is adapted for the analysis of volatiles from fungal cultures grown on solid media.

Materials:

-

Fungal culture grown on agar (B569324) plates

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS)

-

GC-MS system

Procedure:

-

Sample Preparation: Aseptically collect a standardized amount of fungal mycelium (e.g., 0.02 g) from the culture plate.

-

Vial Incubation: Place the mycelial sample into a 20 mL headspace vial and seal it.

-

Equilibration: Incubate the vial in a water bath at a controlled temperature (e.g., 50°C) for a specific duration (e.g., 30 minutes) to allow volatiles to accumulate in the headspace.

-

SPME Extraction: Manually or with an autosampler, insert the conditioned SPME fiber into the headspace of the vial. Expose the fiber for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

-

GC-MS Analysis: Immediately after extraction, desorb the analytes from the fiber by inserting it into the hot inlet of the GC-MS (e.g., 250°C).

-

Chromatographic Separation: Use a suitable capillary column (e.g., DB-5MS) and a temperature program to separate the volatile compounds. A typical program might be: start at 50°C, ramp to 280°C at 10°C/min.

-

Mass Spectrometry Detection: Operate the mass spectrometer in full scan mode (e.g., m/z 20-500) for compound identification based on mass spectra and retention time compared to an authentic standard.

Analysis of 1-Octen-3-ol in Plant Tissues using HS-SPME-GC-MS

This protocol is a general guideline for analyzing volatiles from plant leaves.

Materials:

-

Fresh plant leaves

-

Hole punch or scissors

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS)

-

GC-MS system

-

Internal standard (e.g., n-butyl benzene)

Procedure:

-

Sample Preparation: Collect a standardized amount of plant tissue (e.g., five leaf punches or a specific weight of leaf material) and place it into a 20 mL headspace vial. To simulate wounding and release of glycosidically bound volatiles, the tissue can be mechanically damaged.

-

Internal Standard: Add a known amount of an internal standard to the vial for quantitative analysis.

-

Equilibration: Seal the vial and allow it to equilibrate at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes).

-

SPME Extraction: Expose the conditioned SPME fiber to the headspace for a defined duration (e.g., 5 minutes).

-

GC-MS Analysis: Desorb the analytes in the GC inlet (e.g., 250°C) and perform chromatographic separation and mass spectrometric detection as described in the fungal analysis protocol.

-

Quantification: Identify 1-octen-3-ol by comparing its mass spectrum and retention time with a standard. Quantify its concentration relative to the internal standard.

Conclusion

1-Octen-3-ol is a multifaceted volatile compound with significant implications in the food, fragrance, and agricultural industries. Its well-characterized biosynthesis in fungi and its emerging role as a key signaling molecule in plant defense highlight its importance in chemical ecology and biotechnology. The provided quantitative data and detailed analytical protocols offer a solid foundation for researchers and professionals to further investigate and harness the potential of this ubiquitous natural product. Future research focusing on the specific receptors of 1-octen-3-ol in plants and the engineering of its biosynthetic pathways could unlock new applications in crop protection and the development of novel bioactive compounds.

References

- 1. Volatile composition analysis and quantitative determination of specific markers in a traditional preparation, Jawārish-e-Komooni [tips.sums.ac.ir]

- 2. 1-Octen-3-ol is formed from its primeveroside after mechanical wounding of soybean leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1-Octen-3-Ol | C8H16O | CID 18827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. maxapress.com [maxapress.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Crosstalk Between Ethylene and JA/ABA/Sugar Signalling in Plants Under Physiological and Stress Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Fennel - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. The role of jasmonic acid and ethylene crosstalk in direct defense of Nicotiana attenuata plants against chewing herbivores - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of 1-Octen-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Octen-3-ol, a secondary alcohol, is a volatile organic compound of significant interest across various scientific disciplines.[1] It is a chiral molecule existing as two enantiomers: (R)-(-)-1-octen-3-ol and (S)-(+)-1-octen-3-ol.[2] Commonly known as "mushroom alcohol," it is a principal component of the aroma of fresh fungi.[3] Beyond its role in flavors and fragrances, 1-octen-3-ol is a semiochemical that mediates interactions between organisms, acting as a potent insect attractant.[1][4] Furthermore, it has demonstrated notable biological activities, including antimicrobial and neurotoxic effects, making it a subject of study in toxicology and drug development.[5][6] This guide provides a comprehensive overview of the chemical and physical properties of 1-octen-3-ol, detailed experimental protocols for their determination, and visualizations of its key biological signaling pathways and experimental workflows.

Chemical Properties

This section details the fundamental chemical attributes of 1-octen-3-ol.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆O | [7][8] |

| Molecular Weight | 128.21 g/mol | [7][8] |

| IUPAC Name | oct-1-en-3-ol | [1] |

| CAS Number | 3391-86-4 | [8][9] |

| SMILES | CCCCCC(C=C)O | [1] |

| InChI | InChI=1S/C8H16O/c1-3-5-6-7-8(9)4-2/h4,8-9H,2-3,5-7H2,1H3 | [1][8] |

| InChIKey | VSMOENVRRABVKN-UHFFFAOYSA-N | [1][8] |

Physical Properties

The physical characteristics of 1-octen-3-ol are summarized below, providing essential data for handling, storage, and application.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [2][5] |

| Odor | Earthy, mushroom-like | [2][3] |

| Boiling Point | 175 °C at 101.3 kPa (760 mmHg) 84-85 °C at 3.33 kPa (25 mmHg) | [7] |

| Melting Point | -49 °C | [7] |

| Density | 0.837 g/mL at 20 °C 0.83 g/mL at 25 °C | [7] |

| Flash Point | 61 °C (142 °F) (Closed Cup) | [5][7] |

| Water Solubility | Insoluble or difficult to mix | [7][10] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) and other organic solvents | [7][10] |

| Refractive Index (n20/D) | 1.437 | [7] |

| Vapor Pressure | 1 hPa at 20 °C | [7] |

| Explosive Limits | 0.9-8% (V) | [7] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and structural elucidation of 1-octen-3-ol.

| Spectrum Type | Key Data Points | Source(s) |

| ¹³C NMR (25.16 MHz, CDCl₃) | Shifts [ppm]: 141.54, 114.38, 73.21, 37.09, 31.87, 25.11, 22.67, 14.05 | [1] |

| Mass Spectrometry (Electron Ionization) | For a detailed mass spectrum, refer to the NIST WebBook. | [9] |

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of 1-octen-3-ol, as well as for its synthesis and quantification.

Determination of Boiling Point (ASTM D1120)

This method determines the equilibrium boiling point of a liquid.

-

Apparatus: A 100-mL round-bottom, short-neck, heat-resistant glass flask, a water-cooled reflux glass-tube type condenser, silicon carbide grains (8 boiling stones), a partial immersion thermometer, and an electric heating mantle are required.[11]

-

Procedure:

-

Add a specified amount of 1-octen-3-ol and the boiling stones to the flask.[11]

-

Assemble the apparatus with the flask connected to the condenser and the thermometer immersed in the liquid.[11]

-

Heat the flask using the electric mantle to bring the liquid to a boil under equilibrium conditions at atmospheric pressure.[11]

-

The temperature of the liquid, once stabilized, is recorded as the boiling point.[11]

-

Correct the observed boiling point for barometric pressure.[11]

-

Determination of Specific Gravity (ASTM D891 - Method B, Pycnometer)

This method provides an accurate determination of the specific gravity of a liquid.[1][12]

-

Apparatus: A pycnometer (a flask with a known volume) and a balance are required.[13]

-

Procedure:

-

Clean, dry, and tare the pycnometer.[14]

-

Fill the pycnometer with freshly boiled and cooled distilled water to the specified test temperature and weigh it to determine the weight of the water.[14][15]

-

Empty and dry the pycnometer.

-

Fill the pycnometer with the 1-octen-3-ol sample at the same test temperature and weigh it.[14]

-

The specific gravity is the ratio of the weight of the 1-octen-3-ol to the weight of the water.[15]

-

Determination of Water Solubility (OECD Guideline 105 - Flask Method)

This method is suitable for substances with a solubility greater than 10⁻² g/L.[16]

-

Apparatus: A flask, a stirring device (e.g., magnetic stirrer), a constant temperature bath, and an analytical method for quantification (e.g., GC-MS) are needed.[4]

-

Procedure:

-

Add an excess amount of 1-octen-3-ol to a known volume of water in the flask.[4]

-

Place the flask in a constant temperature bath (e.g., 20 °C) and stir the mixture to facilitate the dissolution and reach equilibrium.[16]

-

After equilibrium is reached (typically after 24 hours), stop stirring and allow the undissolved material to settle.

-

Carefully take an aliquot of the clear supernatant.

-

Analyze the concentration of 1-octen-3-ol in the aliquot using a suitable analytical method to determine the water solubility.[4]

-

Determination of Solubility in Organic Solvents

A general qualitative and semi-quantitative method is described.

-

Apparatus: Test tubes, a vortex mixer, and a graduated pipette or burette are required.[17]

-

Procedure:

-

Place a known small amount (e.g., 25 mg or 0.05 mL) of 1-octen-3-ol into a test tube.[18]

-

Add the organic solvent in small, measured portions (e.g., 0.25 mL) from the pipette or burette.[18]

-

After each addition, vigorously shake or vortex the test tube.[18]

-

Observe for complete dissolution. The solubility can be expressed qualitatively (soluble, partially soluble, insoluble) or semi-quantitatively based on the volume of solvent required to dissolve the solute.[17]

-

Synthesis of 1-Octen-3-ol via Grignard Reaction

This is a common method for the synthesis of 1-octen-3-ol.[7][9]

-

Reactants and Reagents: Amyl iodide (or bromide), magnesium turnings, acrolein, anhydrous diethyl ether, and dilute acid (for workup).[7][9]

-

Procedure:

-

Prepare the Grignard reagent (amylmagnesium iodide/bromide) by reacting amyl iodide/bromide with magnesium turnings in anhydrous diethyl ether.[19]

-

Slowly add a solution of acrolein in anhydrous diethyl ether to the Grignard reagent with stirring.[20] An exothermic reaction will occur.

-

After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.[20]

-

Quench the reaction by carefully adding it to a cold, dilute acid solution (e.g., sulfuric acid or hydrochloric acid).[7][19]

-

Separate the ether layer, and extract the aqueous layer with ether.[19]

-

Combine the ether extracts, dry over an anhydrous drying agent (e.g., magnesium sulfate), and remove the ether by distillation.[19]

-

Purify the crude 1-octen-3-ol by vacuum distillation.[7]

-

Quantification of 1-Octen-3-ol by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the sensitive and selective quantification of 1-octen-3-ol.[21]

-

Instrumentation: A GC-MS system equipped with a suitable capillary column (e.g., DB-5MS) and a mass selective detector.[15][21]

-

Sample Preparation:

-

GC-MS Conditions (Typical):

-

Quantification:

-

Generate a calibration curve by plotting the ratio of the peak area of 1-octen-3-ol to the peak area of the internal standard against the concentration of the standards.

-

Determine the concentration of 1-octen-3-ol in the sample by comparing its peak area ratio to the calibration curve.[15]

-

Biological Signaling Pathways and Experimental Workflows

1-Octen-3-ol interacts with various biological systems, and understanding these pathways is crucial for its application and for assessing its toxicological profile.

Insect Olfactory Signaling Pathway

1-Octen-3-ol is a key attractant for many insect species, and its detection is mediated by specific odorant receptors (ORs).

Disruption of Dopamine (B1211576) Homeostasis

Studies have shown that 1-octen-3-ol can be neurotoxic by interfering with dopamine packaging and transport, which has implications for conditions like Parkinsonism.[5][23]

Experimental Workflow for Assessing Antimicrobial Activity

The antimicrobial properties of 1-octen-3-ol are often evaluated by its ability to disrupt bacterial cell membranes.

Safety and Handling

1-Octen-3-ol is a combustible liquid and is harmful if swallowed.[5] It can cause skin and serious eye irritation.[5] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical.[5] It should be stored in a cool, well-ventilated area away from heat and open flames.[5][7] It is incompatible with strong oxidizing agents.[5]

Conclusion

1-Octen-3-ol is a multifaceted molecule with significant implications in various fields of research and development. Its well-defined chemical and physical properties, combined with its potent biological activities, make it a valuable compound for further investigation. This technical guide provides a solid foundation of its core properties, standardized methods for their analysis, and an overview of its interactions with biological systems, serving as a crucial resource for scientists and professionals in related disciplines.

References

- 1. standards.iteh.ai [standards.iteh.ai]

- 2. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 3. Fungal-derived semiochemical 1-octen-3-ol disrupts dopamine packaging and causes neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. filab.fr [filab.fr]

- 5. oecd.org [oecd.org]

- 6. scribd.com [scribd.com]

- 7. Propose two different methods to synthesize 1 -octen-3-ol \left[\mathrm{C.. [askfilo.com]

- 8. Determination of Bacterial Membrane Impairment by Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]

- 9. Synthesis and analysis of 1-octen-3-ol, the main flavour component of mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 11. store.astm.org [store.astm.org]

- 12. store.astm.org [store.astm.org]

- 13. ASTM D891 - Specific Gravity, Apparent, of Liquid Industrial Chemicals [appliedtesting.com]

- 14. petrolube.com [petrolube.com]

- 15. kelid1.ir [kelid1.ir]

- 16. oecd.org [oecd.org]

- 17. researchgate.net [researchgate.net]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. researchgate.net [researchgate.net]

- 20. web.mnstate.edu [web.mnstate.edu]

- 21. benchchem.com [benchchem.com]

- 22. ttb.gov [ttb.gov]

- 23. Fungal-derived semiochemical 1-octen-3-ol disrupts dopamine packaging and causes neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Role of 1-Octen-3-ol in Fungal Ecology: A Technical Guide

December 12, 2025

Abstract

1-Octen-3-ol, a volatile organic compound (VOC) commonly known as "mushroom alcohol," plays a pivotal and complex role in fungal ecology. This eight-carbon oxylipin, derived from the oxidation of linoleic acid, acts as a critical signaling molecule, influencing fungal development, mediating interactions with other microorganisms, and orchestrating relationships with plants and insects. This technical guide provides an in-depth analysis of the functions of 1-octen-3-ol, summarizing key quantitative data, detailing experimental methodologies for its study, and visualizing its proposed signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this influential fungal semiochemical.

Introduction

Fungi produce a diverse array of volatile organic compounds that are instrumental in their survival, communication, and interaction with their environment. Among these, 1-octen-3-ol is one of the most abundant and well-studied. It is a characteristic aroma component of many mushrooms and molds and is produced by various fungal species across different ecological niches. The ecological significance of 1-octen-3-ol extends beyond its characteristic scent; it functions as a potent semiochemical, a chemical signal that mediates interactions between organisms. This guide explores the multifaceted roles of 1-octen-3-ol, focusing on its impact on fungal self-regulation, its antimicrobial properties, and its function in inter-kingdom signaling.

Biosynthesis of 1-Octen-3-ol

1-Octen-3-ol is synthesized in fungi primarily through the enzymatic breakdown of linoleic acid, an abundant fatty acid. This process is initiated by the enzyme lipoxygenase, which introduces molecular oxygen into linoleic acid to form a hydroperoxide intermediate. A subsequent cleavage of this hydroperoxide by a hydroperoxide lyase yields 1-octen-3-ol and other C8 compounds. In some fungi, such as Aspergillus nidulans, a dioxygenase enzyme is involved in this pathway.

"Linoleic Acid" [fillcolor="#F1F3F4"]; "Lipoxygenase / Dioxygenase" [shape=ellipse, fillcolor="#FBBC05"]; "Linoleic Acid Hydroperoxide" [fillcolor="#F1F3F4"]; "Hydroperoxide Lyase" [shape=ellipse, fillcolor="#FBBC05"]; "1-Octen-3-ol" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Other C8 Compounds" [fillcolor="#F1F3F4"];

"Linoleic Acid" -> "Linoleic Acid Hydroperoxide" [label="Oxidation"]; "Linoleic Acid Hydroperoxide" -> "1-Octen-3-ol" [label="Cleavage"]; "Linoleic Acid Hydroperoxide" -> "Other C8 Compounds" [label="Cleavage"]; "Lipoxygenase / Dioxygenase" -> "Linoleic Acid Hydroperoxide" [arrowhead=none, style=dashed]; "Hydroperoxide Lyase" -> "1-Octen-3-ol" [arrowhead=none, style=dashed]; }

Figure 1: Simplified biosynthesis pathway of 1-octen-3-ol from linoleic acid in fungi.

Role in Fungal Development and Self-Regulation

One of the most well-documented roles of 1-octen-3-ol in fungal ecology is its function as a self-inhibitor of

The Multifaceted Role of 1-Octen-3-ol: A Volatile Organic Compound from Soil Microbes

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Octen-3-ol, often referred to as "mushroom alcohol," is a volatile organic compound (VOC) ubiquitously produced by a wide array of soil microbes, particularly fungi.[1][2] This C8 oxylipin, resulting from the oxidative breakdown of linoleic acid, plays a critical role in mediating complex interactions within the soil ecosystem and between microbes and plants.[3][4] Its influence extends from acting as a signaling molecule in fungal development and plant defense to exhibiting potent antimicrobial and nematicidal properties.[3][5][6] This technical guide provides an in-depth exploration of 1-octen-3-ol, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the core biochemical and signaling pathways.

Biosynthesis of 1-Octen-3-ol in Soil Fungi

The primary pathway for 1-octen-3-ol biosynthesis in fungi, such as the common button mushroom Agaricus bisporus, involves the enzymatic modification of linoleic acid.[7] The process is initiated by the enzyme lipoxygenase (LOX), which catalyzes the conversion of linoleic acid into a hydroperoxide intermediate, specifically 10-hydroperoxy-(8E,12Z)-8,12-octadecadienoic acid (10-HPOD).[8] Subsequently, a hydroperoxide lyase (HPL) cleaves 10-HPOD to yield 1-octen-3-ol and 10-oxodecanoic acid.[7] While this pathway is well-established, variations exist across different fungal species.[1] For instance, in some fungi, 13-hydroperoxide (13-HPOD) is formed and then cleaved to produce 1-octen-3-one, which is subsequently reduced to 1-octen-3-ol.[1] The predominant enantiomer produced biologically is (R)-(-)-1-octen-3-ol, which often exhibits higher biological activity compared to its (S)-(+)- counterpart.[1]

Data Presentation: Quantitative Effects of 1-Octen-3-ol

The biological activity of 1-octen-3-ol is highly concentration-dependent, exhibiting a range of effects from plant growth promotion at low concentrations to potent toxicity at higher levels.[3] The following tables summarize the quantitative data on its various biological activities.

Table 1: Effects of 1-Octen-3-ol on Plants

| Organism | Concentration | Effect | Reference |

| Arabidopsis thaliana | 1, 2, and 3 mg/L | Retarded seedling formation in a dose-dependent manner.[9] | [9] |

| Arabidopsis thaliana | Low concentrations | Represses root growth and causes cotyledon bleaching via H₂O₂ production.[10] | [10] |

| Tomato | 0.05 µL/L | Plant growth-promoting activity.[3] | [3] |

| Zea mays (seeds) | 100 µL (as Omega™) | Season-long improvements in shoot and root growth.[3] | [3] |

Table 2: Nematicidal and Antimicrobial Activity of 1-Octen-3-ol

| Target Organism | Concentration/Dose | Effect | Reference |

| Meloidogyne incognita (J2) | LD50 = 3.2 µL | Highly toxic.[11] | [11] |

| Meloidogyne incognita (J2) | LT50 = 71.2 min | Time-dependent toxicity.[11] | [11] |

| Meloidogyne incognita (egg-masses) | 3.2 µL (48h exposure) | 100% nematicidal activity.[11] | [11] |

| Meloidogyne hapla | 20 µL | Complete mortality.[6] | [6] |

| Gram-positive bacteria | MIC = 1.0 mg/mL | Strong antibacterial activity.[12] | [12] |

| Gram-positive bacteria | MBC = 4.0 mg/mL | Bactericidal effect.[12] | [12] |

| Gram-negative bacteria | MIC = 2.0 mg/mL | Antibacterial activity.[12] | [12] |

| Gram-negative bacteria | MBC = 8.0 mg/mL | Bactericidal effect.[12] | [12] |

| Pathogenic fungi (growth) | 8.0 mg/mL | Complete inhibition.[12] | [12] |

| Pathogenic fungi (spore germination) | 2.0 mg/mL | Complete inhibition.[12] | [12] |

Signaling Pathways and Biological Interactions

1-Octen-3-ol acts as a potent signaling molecule, influencing both intraspecies and interspecies communication. In plants, it can induce defense responses, often through pathways linked to jasmonic acid (JA) and ethylene (B1197577) signaling.[5] Exposure of plants like Arabidopsis thaliana to 1-octen-3-ol has been shown to enhance their resistance to pathogens such as Botrytis cinerea and Pseudomonas syringae.[5] This induced defense is characterized by the upregulation of defense-related genes.[5]

Beyond plant-microbe interactions, 1-octen-3-ol serves as a communication signal among fungi, acting as a self-inhibitor of spore germination at high concentrations to prevent premature germination.[3][13] It also plays a role in attracting insects, which can act as vectors for fungal spores.[14]

Experimental Protocols

The study of 1-octen-3-ol as a microbial VOC requires specialized techniques for its collection, identification, and the assessment of its biological activity.

Protocol 1: Collection and Analysis of 1-Octen-3-ol from Soil Microbes

This protocol outlines the use of Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 1-octen-3-ol produced by soil microbes.[15]

Materials:

-

Culture of the soil microbe of interest on a suitable solid or liquid medium.

-

Airtight glass vials with septa.

-

SPME fiber assembly (e.g., with a polydimethylsiloxane/divinylbenzene (PDMS/DVB) coating).

-

GC-MS system.

-

1-Octen-3-ol standard for identification and quantification.

Procedure:

-

Culturing: Grow the microbial strain in an airtight vial for a predetermined period to allow for VOC accumulation in the headspace.

-

Extraction (HS-SPME): Pierce the septum of the vial with the SPME needle and expose the fiber to the headspace for a defined time (e.g., 30-60 minutes) at a controlled temperature. The volatile compounds, including 1-octen-3-ol, will adsorb to the fiber coating.

-

Desorption and Analysis (GC-MS): Retract the fiber and immediately insert it into the heated injection port of the GC-MS. The adsorbed VOCs are desorbed from the fiber and separated on the GC column. The mass spectrometer is used for identification and quantification.

-

Identification: Compare the mass spectrum and retention time of the detected compounds with those of a pure 1-octen-3-ol standard.

Protocol 2: In Vitro Bioassay for Assessing the Effect of 1-Octen-3-ol on Plant Seedling Growth

This protocol describes a method to evaluate the impact of volatile 1-octen-3-ol on the growth of model plants like Arabidopsis thaliana using a partitioned Petri dish system.[16]

Materials:

-

Partitioned Petri dishes (I-plates or Y-plates).

-

Plant growth medium (e.g., Murashige and Skoog medium).

-

Sterilized seeds of the test plant.

-

1-Octen-3-ol solution of known concentrations.

-

A sterile paper disc.

Procedure:

-

Plate Preparation: Fill one compartment of the partitioned Petri dish with the plant growth medium.

-

Sowing: Place sterilized seeds on the surface of the medium in one compartment.

-

VOC Application: In the other compartment, place a sterile paper disc and apply a known volume and concentration of 1-octen-3-ol solution. The control plate will have a paper disc with the solvent only.

-

Incubation: Seal the Petri dishes with parafilm and incubate them in a growth chamber under controlled conditions (light, temperature).

-

Data Collection: After a specific incubation period (e.g., 7-14 days), measure relevant growth parameters such as root length, shoot biomass, and germination rate.

-

Analysis: Compare the growth parameters of the plants exposed to 1-octen-3-ol with the control group to determine the effect of the VOC.

Conclusion

1-Octen-3-ol is a pivotal volatile organic compound in soil microbial ecology with significant implications for agriculture and drug development. Its dual role as a signaling molecule and a potent bioactive compound highlights the complexity of chemical communication in the rhizosphere. The quantitative data and experimental protocols presented in this guide offer a foundational resource for researchers aiming to further unravel the mechanisms of action of 1-octen-3-ol and harness its potential for applications such as biocontrol, plant growth promotion, and the discovery of novel antimicrobial agents. Future research should focus on elucidating the specific receptors for 1-octen-3-ol in plants and other organisms, as well as exploring the synergistic effects of 1-octen-3-ol with other microbial VOCs.

References

- 1. mdpi.com [mdpi.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. The Potential of Ectomycorrhizal Fungi to Modulate below and Aboveground Communities May Be Mediated by 1-Octen-3-ol [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Nematicidal Effects of Volatile Organic Compounds from Microorganisms and Plants on Plant-Parasitic Nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biosynthesis of (R)-(-)-1-Octen-3-ol in Recombinant Saccharomyces cerevisiae with Lipoxygenase-1 and Hydroperoxide Lyase Genes from Tricholoma matsutake - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Volatile organic compounds shape belowground plant–fungi interactions [frontiersin.org]

- 11. Evaluation of Fungal Volatile Organic Compounds for Control the Plant Parasitic Nematode Meloidogyne incognita - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro Antimicrobial Activities and Mechanism of 1-Octen-3-ol against Food-related Bacteria and Pathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 1-Octen-3-Ol | C8H16O | CID 18827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Enantiomers of 1-Octen-3-ol: (R)-(-)- and (S)-(+)- Forms

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Octen-3-ol, a volatile C8 oxylipin, is a chiral molecule existing as (R)-(-)-1-octen-3-ol and (S)-(+)-1-octen-3-ol. These enantiomers, while possessing identical chemical formulas and connectivity, exhibit distinct stereochemistry that profoundly influences their physical, sensory, and biological properties. The (R)-(-) enantiomer is predominantly found in nature, being the key aroma compound in most mushrooms, while the (S)-(+) form often imparts a less desirable, moldy or grassy scent.[1][2] Their biosynthesis primarily occurs via the enzymatic oxidation of linoleic acid.[3] The distinct biological activities of each enantiomer, particularly their roles as insect attractants or repellents, have garnered significant interest in the fields of chemical ecology and drug development. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological significance of the (R)-(-) and (S)-(+) enantiomers of 1-octen-3-ol, including detailed experimental protocols and pathway diagrams.

Physicochemical Properties

The enantiomers of 1-octen-3-ol share many physical properties but differ significantly in their interaction with polarized light and, most notably, their odor profiles. The distinct sensory perception is a direct consequence of their differential binding to chiral olfactory receptors.

Table 1: Physicochemical Properties of 1-Octen-3-ol Enantiomers

| Property | (R)-(-)-1-Octen-3-ol | (S)-(+)-1-Octen-3-ol | Racemic (±)-1-Octen-3-ol |

| CAS Number | 3687-48-7 | 24587-53-9 | 3391-86-4 |

| Molecular Formula | C₈H₁₆O | C₈H₁₆O | C₈H₁₆O |

| Molecular Weight | 128.21 g/mol | 128.21 g/mol | 128.21 g/mol |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | Colorless to pale yellow liquid |

| Odor | Mushroom-like, earthy[1] | Moldy, grassy[1] | Complex, with mushroom and metallic notes |

| Boiling Point | 175 °C (at 760 mmHg) | Not specified | 84-85 °C (at 25 mmHg) |

| Density | ~0.837 g/mL at 20 °C | Not specified | ~0.837 g/mL at 20 °C |

| Refractive Index | Not specified | Not specified | ~1.437 at 20 °C |

| Specific Rotation [α]ᴅ | Negative | Positive | 0° |

Synthesis and Enantioselective Separation

The synthesis of 1-octen-3-ol can be achieved through several methods, with the Grignard reaction and the reduction of 1-octen-3-one (B146737) being the most common.[3][4] Obtaining enantiomerically pure forms typically requires either enantioselective synthesis or chiral separation of the racemic mixture.

Experimental Protocols

Protocol 1: Synthesis of Racemic 1-Octen-3-ol via Grignard Reaction [4][5]

This protocol is adapted from literature procedures for the synthesis of similar alcohols.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

1-Iodopentane (B145852) (Amyl iodide)

-

Acrolein

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.

-

Slowly add a solution of 1-iodopentane in anhydrous diethyl ether from the dropping funnel to the magnesium turnings. Maintain a gentle reflux.

-

After the magnesium has completely reacted to form the Grignard reagent (pentylmagnesium iodide), cool the flask in an ice bath.

-

Slowly add a solution of freshly distilled acrolein in anhydrous diethyl ether from the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain racemic 1-octen-3-ol. The reported yield for a similar Grignard reaction is approximately 65%.[4]

Protocol 2: Synthesis of Racemic 1-Octen-3-ol via Reduction of 1-Octen-3-one [4][5]

Materials:

-

1-Octen-3-one

-

Sodium borohydride (B1222165) (NaBH₄)

-

Dilute hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 1-octen-3-one in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer and cool in an ice bath.

-

Slowly add sodium borohydride in small portions to the stirred solution.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

Carefully add dilute hydrochloric acid to quench the reaction and neutralize the excess borohydride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by vacuum distillation. This method can yield over 90% of the desired alcohol.[5]

Protocol 3: Chiral Separation of 1-Octen-3-ol Enantiomers by Gas Chromatography (GC) [6]

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

Chiral capillary column (e.g., Rt-βDEXsa)[7]

Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Carrier Gas: Helium

-

Oven Program: Start at a suitable initial temperature (e.g., 60 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 2-5 °C/min) to a final temperature (e.g., 180 °C).

-

Injection: Split injection of a dilute solution of racemic 1-octen-3-ol in a suitable solvent (e.g., hexane).

Procedure:

-

Prepare a standard solution of racemic 1-octen-3-ol.

-

Inject the sample into the GC system.

-

The enantiomers will be separated on the chiral column, resulting in two distinct peaks in the chromatogram.

-

Identify the enantiomers based on the retention times of authentic standards of (R)-(-)- and (S)-(+)-1-octen-3-ol.

Biological Significance and Signaling Pathways

The enantiomers of 1-octen-3-ol play significant roles in various biological systems, from fungal communication to insect-host interactions.

Biosynthesis of (R)-(-)-1-Octen-3-ol

The primary biosynthetic pathway for (R)-(-)-1-octen-3-ol in mushrooms involves the enzymatic conversion of linoleic acid.[3][8]

Interaction with Insect Olfactory Systems

1-Octen-3-ol is a potent semiochemical for many insect species, acting as either an attractant or a repellent depending on the species, the enantiomeric composition, and the concentration.[9] This interaction is mediated by specific odorant receptors (ORs) located in the insect's antennae and maxillary palps. The insect repellent DEET is known to modulate the response of these receptors to 1-octen-3-ol.

Quantitative Biological Activity

The biological activity of 1-octen-3-ol enantiomers is highly specific. For instance, different olfactory receptors in mosquitoes exhibit varying sensitivities to each enantiomer.

Table 2: Electrophysiological Responses of Mosquito Olfactory Receptors to 1-Octen-3-ol Enantiomers [10][11]

| Mosquito Species | Olfactory Receptor | Response to (R)-(-)-1-Octen-3-ol (EC₅₀) | Response to (S)-(+)-1-Octen-3-ol (EC₅₀) |

| Aedes aegypti | AaOR8 | High affinity | Low affinity |

| Toxorhynchites amboinensis | TaOR8 | ~1.5 µM | ~16.6 µM |

| Baryscapus dioryctriae | BdioOR58 | 6.18 x 10⁻⁵ M | Not specified |

Conclusion

The enantiomers of 1-octen-3-ol serve as a compelling example of the importance of stereochemistry in biological systems. Their distinct odor profiles and species-specific effects on insects highlight the precise molecular recognition that governs chemosensation. For researchers in drug development and related fields, understanding the structure-activity relationships of these and other chiral molecules is crucial for the design of novel, targeted compounds, such as more effective and safer insect repellents or attractants for pest management. The detailed protocols and pathway diagrams provided in this guide offer a valuable resource for the synthesis, analysis, and biological investigation of these fascinating enantiomers.

References

- 1. Propose two different methods to synthesize 1 -octen-3-ol \left[\mathrm{C.. [askfilo.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 1-Octen-3-ol - Wikipedia [en.wikipedia.org]

- 4. Synthesis and analysis of 1-octen-3-ol, the main flavour component of mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. faculty.fiu.edu [faculty.fiu.edu]

- 6. researchgate.net [researchgate.net]

- 7. gcms.cz [gcms.cz]

- 8. The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-Octen-3-ol – the attractant that repels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

understanding the mushroom alcohol 1-octen-3-ol

Authored by Gemini

December 12, 2025

Abstract

1-Octen-3-ol, colloquially known as mushroom alcohol, is a volatile organic compound of significant interest across diverse scientific disciplines, including chemical synthesis, food science, and neurobiology.[1] This guide provides a comprehensive technical overview of 1-octen-3-ol, detailing its chemical and physical properties, biosynthesis, and laboratory synthesis methodologies. It further explores its physiological effects, particularly its neurotoxicity and its role as a semiochemical in insects. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of quantitative data, experimental protocols, and visual representations of key pathways.

Introduction

1-Octen-3-ol (C₈H₁₆O) is a secondary alcohol derived from 1-octene, first isolated in 1936 from crushed matsutake mushrooms.[2][3] It is a chiral molecule, existing as two enantiomers: (R)-(-)-1-octen-3-ol and (S)-(+)-1-octen-3-ol.[2][3] The (R)-enantiomer is predominantly responsible for the characteristic earthy, mushroom-like aroma, while the (S)-enantiomer possesses a more moldy, grassy scent.[4] This compound is naturally produced by a variety of plants and fungi and is a key aroma component in many foods, including mushrooms, cheeses, and some fruits.[3][5] Beyond its sensory properties, 1-octen-3-ol is a potent insect attractant and has been implicated in the neurodegenerative processes, making it a molecule of interest for both pest control and neurological research.[6][7]

Chemical and Physical Properties

1-Octen-3-ol is a colorless to pale yellow liquid with a distinct mushroom-like odor, detectable at concentrations as low as 1 part per billion.[3][5] It has limited solubility in water but is soluble in organic solvents such as ethanol (B145695) and chloroform.[3][6]

Table 1: Physical and Chemical Properties of 1-Octen-3-ol

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₆O | [3] |

| Molecular Weight | 128.21 g/mol | [6] |

| Density | 0.837 g/mL at 20 °C | [3] |

| Boiling Point | 84-85 °C at 25 mmHg | [3][8] |

| Melting Point | -49 °C | [8] |

| Refractive Index | 1.437 (n20/D) | [8] |

| Vapor Pressure | 1 hPa at 20 °C | [8] |

| Flash Point | 142 °F (61.1 °C) | [8] |

| Water Solubility | Not miscible or difficult to mix | [8] |

| Odor Threshold | ~1 ppb | [3] |

Biosynthesis of (R)-1-Octen-3-ol

The primary biosynthetic pathway of (R)-1-octen-3-ol in fungi involves the enzymatic degradation of linoleic acid.[2] This process is initiated by the enzyme lipoxygenase, which catalyzes the peroxidation of linoleic acid to form a hydroperoxide intermediate.[2][9] Subsequently, a hydroperoxide lyase cleaves this intermediate to yield (R)-1-octen-3-ol and 10-oxo-trans-8-decenoic acid.[9]

Laboratory Synthesis

Several methods for the laboratory synthesis of 1-octen-3-ol have been established, with the Grignard reaction and the selective reduction of 1-octen-3-one (B146737) being the most common.[2][10][11]

Grignard Reaction

This method involves the reaction of a Grignard reagent, such as amylmagnesium bromide, with acrolein.[2][5] The reaction yields racemic 1-octen-3-ol with reported yields of around 65%.[10][11]

Selective Reduction of 1-Octen-3-one

A more efficient method involves the selective reduction of the carbonyl group in 1-octen-3-one, which can achieve yields of up to 90%.[10][11] This method is advantageous due to its higher yield and the relative ease of obtaining the starting ketone.[10]

Analytical Methodologies

Gas chromatography-based methods are predominantly used for the quantification and analysis of 1-octen-3-ol.[1]

Experimental Protocol: Gas Chromatography-Mass Spectrometry/Flame Ionization Detection (GC-MS/FID)

This protocol provides a robust method for both the qualitative and quantitative analysis of 1-octen-3-ol.[1]

-

Instrumentation: A gas chromatograph equipped with a mass spectrometer and a flame ionization detector.

-

Column: A suitable capillary column, such as a DB-5 or equivalent.

-

Injector: Split/splitless injector at 250°C with a split ratio of 20:1.[1]

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]

-

Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, then ramped to 240°C at a rate of 10°C/min, and held for 5 minutes.[1]

-

Detection:

-

MS: Full scan mode over a mass range of m/z 35-350.

-

FID: Detector temperature of 250°C.

-

-

Quantification: The concentration is determined by comparing the peak area of 1-octen-3-ol to that of an internal standard.[1]

Table 2: Quantitative Performance Data for 1-Octen-3-ol Analysis by GC-MS/FID

| Analyte | Nominal Concentration (PPM) | Reported FID Amount (PPM) | Reported MSD Amount (PPM) | Recovery Rate (FID) | Recovery Rate (MSD) |

| 1-Octen-3-ol | 10 | 9.78 | 9.87 | 97.8% | 98.7% |

| 1-Octen-3-ol | 50 | 48.65 | 48.11 | 97.3% | 96.2% |

| 1-Octen-3-ol | 100 | 95.07 | 95.49 | 95.1% | 95.5% |

| Data sourced from a validation study by the Alcohol and Tobacco Tax and Trade Bureau.[1] |